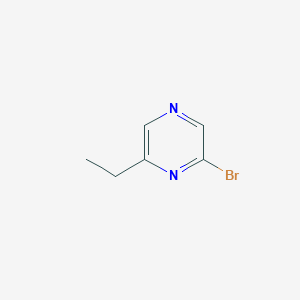

2-Bromo-6-ethyl-pyrazine

CAS No.:

Cat. No.: VC13417890

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2 |

|---|---|

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 2-bromo-6-ethylpyrazine |

| Standard InChI | InChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 |

| Standard InChI Key | PXNAMPOICIOTHQ-UHFFFAOYSA-N |

| SMILES | CCC1=CN=CC(=N1)Br |

| Canonical SMILES | CCC1=CN=CC(=N1)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Bromo-6-ethyl-pyrazine features a six-membered aromatic pyrazine ring with nitrogen atoms at positions 1 and 4. Substitutions at positions 2 (bromine) and 6 (ethyl) confer distinct electronic and steric properties. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| IUPAC Name | 2-bromo-6-ethylpyrazine | |

| SMILES | CCC1=CN=CC(=N1)Br | |

| InChI Key | PXNAMPOICIOTHQ-UHFFFAOYSA-N |

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ethyl group influences solubility and steric interactions.

Crystallographic and Spectroscopic Data

Single-crystal X-ray studies of analogous pyrazine derivatives (e.g., N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine) reveal planar aromatic systems with dihedral angles up to 75.5° between substituents . Disordered electron densities in related structures suggest dynamic conformational flexibility, which may impact reactivity .

Synthesis and Reaction Pathways

Halogenation Strategies

The synthesis of 2-bromo-6-ethyl-pyrazine typically begins with halogenation of pyrazine precursors. A scalable method involves:

-

Bromination of 6-ethylpyrazine: Reacting 6-ethylpyrazine with bromine (Br₂) in dichloromethane/water under controlled temperatures (10–60°C) .

-

Purification: Extraction with dichloromethane, followed by recrystallization to isolate the product .

Example Protocol

-

Reactants: 6-ethylpyrazine (17.2 g, 0.1 mol), Br₂ (48 g, 0.3 mol)

-

Conditions: 50°C for 10 hours, pH adjustment to 7–8 post-reaction .

Functionalization Reactions

2-Bromo-6-ethyl-pyrazine participates in diverse transformations:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

-

Nucleophilic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.

-

Oxidation: Conversion of the ethyl group to a carboxylic acid using KMnO₄ or CrO₃ .

Applications in Medicinal Chemistry and Drug Discovery

Antitubercular Agents

Pyrazine derivatives, including brominated analogs, exhibit potent activity against Mycobacterium tuberculosis. In a 2020 study, compounds with pyrazine-2-carbonyl piperazine moieties showed IC₅₀ values of 1.35–2.18 μM against H37Ra strains . Structural analogs of 2-bromo-6-ethyl-pyrazine are being explored as inhibitors of SHP2, a target in oncology .

Enzyme Inhibition

The compound’s ability to modulate carbonic anhydrase-II (hCA-II) has been investigated for antiglaucoma applications. Unlike sulfonamide-based inhibitors, pyrazine derivatives reduce off-target effects while maintaining efficacy .

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

-

Ligands in Catalysis: Palladium complexes for cross-coupling reactions .

-

Polymer Additives: Flame retardants due to bromine content.

Materials Science

Brominated pyrazines are incorporated into:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume